molecular formula C14H21N B13558397 2-(2-Tert-butylphenyl)pyrrolidine

2-(2-Tert-butylphenyl)pyrrolidine

Cat. No.: B13558397
M. Wt: 203.32 g/mol
InChI Key: OALPXFJKHZQIGA-UHFFFAOYSA-N
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Description

2-(2-Tert-butylphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butyl-substituted phenyl group at the 2-position of the pyrrolidine ring. Pyrrolidines are five-membered saturated heterocycles with one nitrogen atom, widely studied for their structural versatility and pharmacological relevance. The tert-butyl group in the ortho position of the phenyl ring introduces significant steric bulk, which can influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(2-tert-butylphenyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-14(2,3)12-8-5-4-7-11(12)13-9-6-10-15-13/h4-5,7-8,13,15H,6,9-10H2,1-3H3

InChI Key

OALPXFJKHZQIGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butylphenyl)pyrrolidine typically involves the reaction of 2-tert-butylphenylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of 2-tert-butylphenylamine with pyrrolidine-2-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the pyrrolidine ring allows for interactions with various biological macromolecules, while the tert-butyl group can influence the binding affinity and selectivity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The ortho-tert-butyl group in 2-(2-tert-butylphenyl)pyrrolidine imposes greater steric hindrance compared to para-substituted analogs, complicating synthetic routes such as cross-coupling reactions .
  • Catalyst Dependency : Synthesis often requires transition-metal catalysts (e.g., Pd for C–C bond formation), which are cost-prohibitive and sensitive to steric bulk .
  • Enantiomer Separation : Unlike fluorophenyl analogs, which face enantiomer separation hurdles due to sparteine shortages , the tert-butyl group’s bulk may simplify chiral resolution via crystallization.

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties
Compound Melting Point (°C) Solubility (Polar Solvents) Key Spectral Data (NMR, IR) Reference
This compound Not reported Low (hydrophobic substituent) Predicted δH: 1.3 (t-Bu), 2.5–3.5 (pyrrolidine)
5-Ethyl 2-methyl 4-(4-t-Bu-phenyl)pyrrolidine 160–162 Moderate in DMSO δH: 1.2 (t-Bu), 4.1 (COOEt); IR: 1740 cm⁻¹ (C=O)
2-(Hydroxymethyl)pyrrolidine 98–100 High in water δH: 3.6 (CH2OH); IR: 3400 cm⁻¹ (O–H)

Key Observations :

  • Hydrophobicity : The tert-butyl group reduces solubility in polar solvents compared to hydroxymethyl derivatives, impacting formulation strategies .
  • Spectroscopic Signatures : tert-butyl protons resonate near 1.3 ppm in NMR, while carbonyl groups (e.g., in ester derivatives) show strong IR absorption at ~1740 cm⁻¹ .

Key Observations :

  • Bulk vs. Binding : The tert-butyl group’s steric bulk may hinder interactions with flat binding pockets (e.g., kinase active sites) but improve selectivity for hydrophobic targets .
  • Electron Effects : Fluorine in meta-fluorophenyl analogs enhances electronegativity and binding to polar residues, whereas tert-butyl groups contribute to lipophilic interactions .

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